Amaronol B

Vue d'ensemble

Description

Méthodes De Préparation

Amaronol B can be isolated from natural sources such as the bark of Pseudolarix amabilis . The isolation process involves extraction and purification techniques, including solvent extraction and chromatographic methods . The synthetic routes for this compound have not been extensively documented, and industrial production methods primarily rely on natural extraction .

Analyse Des Réactions Chimiques

Amaronol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl and methoxy groups .

Applications De Recherche Scientifique

Amaronol B has a wide range of scientific research applications. In chemistry, it is used as a reference standard for studying flavonoid structures and properties . In biology, this compound is investigated for its antimicrobial and antioxidant activities . In medicine, it is studied for its potential therapeutic effects against various diseases, including cancer and inflammatory conditions . In industry, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals .

Mécanisme D'action

The mechanism of action of Amaronol B involves its interaction with molecular targets and pathways in cells . It exerts its effects by modulating signaling pathways related to oxidative stress and inflammation . This compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage . Additionally, it can modulate the expression of genes involved in inflammatory responses .

Comparaison Avec Des Composés Similaires

Amaronol B is unique among auronols due to its specific structural features, such as the presence of multiple hydroxyl and methoxy groups . Similar compounds include amaronol A, which has a similar core structure but differs in the substitution pattern of hydroxyl and methoxy groups . Other related compounds include pseudolaric acids and myricetin, which share some structural similarities but have distinct biological activities .

Activité Biologique

Amaronol B is a naturally occurring compound primarily isolated from the bark of Pseudolarix amabilis, a tree known for its medicinal properties. This compound belongs to the class of auronols and has garnered attention for its diverse biological activities, including antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₈ |

| Molecular Weight | 334.278 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 724.7 ± 60.0 °C |

| Flash Point | 272.9 ± 26.4 °C |

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It is believed to exert its effects through:

- Antioxidant Activity : this compound can scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Activity : It exhibits inhibitory effects against a range of pathogens, which may be due to its ability to disrupt bacterial cell membranes or inhibit vital enzymes.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

This compound has been studied for its effectiveness against various microorganisms. Research indicates that it possesses significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Case Study : In a study published in Journal of Natural Products, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the strain tested .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests.

- Research Findings : In vitro assays revealed that this compound exhibited a scavenging effect with an IC50 value of approximately 30 µg/mL, indicating a strong capacity to neutralize free radicals .

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that this compound may induce apoptosis in cancer cells.

- Case Study : A study investigating the effects on human cervical carcinoma cells showed that treatment with this compound led to increased apoptosis markers and reduced cell viability at concentrations above 50 µg/mL .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| Amaronol A | C₁₅H₁₂O₈ | Moderate | High |

| Thapsuine A | C₁₅H₁₂O₇ | Low | Moderate |

| Actinoplanone A | C₁₄H₁₂N₂O₄ | High | Low |

Propriétés

IUPAC Name |

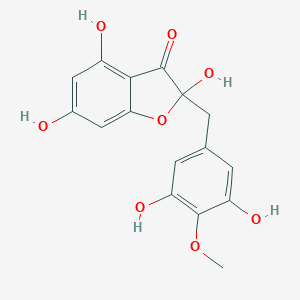

2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O8/c1-23-14-10(19)2-7(3-11(14)20)6-16(22)15(21)13-9(18)4-8(17)5-12(13)24-16/h2-5,17-20,22H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDTYNVODFTPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501131607 | |

| Record name | (-)-2-[(3,5-Dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501131607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226561-02-0 | |

| Record name | (-)-2-[(3,5-Dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226561-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-2-[(3,5-Dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501131607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.